OMDM-2 Exhibits Superior Metabolic Stability Compared to VDM-11 in Rat Brain Homogenates
OMDM-2 demonstrates exceptional resistance to enzymatic degradation, a property critical for sustained in vivo activity. Unlike the structurally distinct uptake inhibitor VDM-11, which is susceptible to rapid hydrolysis, OMDM-2 was found to be 'very stable to enzymatic hydrolysis by rat brain homogenates' [1]. This finding is a primary differentiating factor, as earlier ACU inhibitors often suffer from poor metabolic stability, limiting their utility in long-term studies.
| Evidence Dimension | Resistance to enzymatic hydrolysis |
|---|---|
| Target Compound Data | Very stable (qualitative assessment from primary literature) |
| Comparator Or Baseline | VDM-11 (and other compounds of the same type) |
| Quantified Difference | OMDM-2 is stable; VDM-11 and similar compounds are not stable (per the study's conclusion) |
| Conditions | Rat brain homogenates, in vitro enzymatic hydrolysis assay |
Why This Matters
Superior metabolic stability ensures a longer in vivo half-life and more predictable pharmacokinetics, making OMDM-2 a more reliable tool for chronic or long-duration studies.
- [1] Ortar G, Ligresti A, De Petrocellis L, Morera E, Di Marzo V. Novel selective and metabolically stable inhibitors of anandamide cellular uptake. Biochem Pharmacol. 2003 May 1;65(9):1473-81. View Source
